3-Chloro-6-ethoxy-1,2,4,5-tetrazine
Description
Overview of 1,2,4,5-Tetrazines as Nitrogen-Rich Heterocycles
Tetrazines are a class of aromatic heterocyclic compounds composed of a six-membered ring containing four nitrogen atoms. mdpi.com There are three structural isomers of tetrazine, distinguished by the arrangement of the nitrogen atoms in the ring: 1,2,3,4-tetrazine, 1,2,3,5-tetrazine, and 1,2,4,5-tetrazine (B1199680). mdpi.com Of these, the 1,2,4,5-tetrazine (also known as s-tetrazine) isomer is the most stable and, consequently, the most extensively studied. mdpi.comresearchgate.net
These nitrogen-rich heterocycles have garnered significant attention in various scientific fields due to their unique properties. mdpi.comresearchgate.net Many compounds based on the 1,2,4,5-tetrazine scaffold are noted for their thermal stability, high density, and insensitivity to stimuli such as friction and impact. mdpi.com Their distinctive electronic characteristics lead to intense coloration, typically in shades of red and violet, and in some cases, fluorescence. mdpi.comresearchgate.net The presence of four nitrogen atoms in the ring makes 1,2,4,5-tetrazines electron-deficient, a key feature that drives their reactivity. nih.govresearchgate.net This electron-deficient nature makes them highly reactive in inverse electron-demand Diels-Alder reactions, a type of cycloaddition that is fundamental to their application in bioorthogonal chemistry. nih.govnih.gov
Historical Context and Evolution of Tetrazine Research
The study of 1,2,4,5-tetrazines dates back over half a century, with early work establishing them as effective dienes in inverse electron-demand Diels-Alder cycloadditions with strained alkenes. nih.govresearchgate.net Initial investigations by Sauer and his colleagues involved extensive kinetic studies of the cycloaddition of various 1,2,4,5-substituted tetrazines with a range of dienophiles. acs.org These foundational studies, often conducted in dioxane at room temperature, revealed that the reaction rates could vary dramatically, spanning over nine orders of magnitude depending on the dienophile used. acs.org
A significant milestone in tetrazine research was the discovery by Carboni and Lindsey that tetrazines react with unsaturated compounds to release a mole of nitrogen, forming either dihydropyridazines or pyridazines. acs.org This reaction proceeds through a [4+2] Diels-Alder cycloaddition, followed by an irreversible retro-Diels-Alder step that releases nitrogen. acs.org
In recent decades, research into 1,2,4,5-tetrazines has surged, particularly in the field of bioorthogonal chemistry. mdpi.comresearchgate.net This "click chemistry" application, first reported in 2008, utilizes the rapid and selective reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), for labeling and detecting biological molecules in living systems without interfering with native biochemical processes. nih.govresearchgate.netchemistryviews.org The development of new synthetic methods has expanded the range of accessible tetrazine derivatives, including those with alkyl and unsymmetrical substitutions, further driving their application in diverse areas of research. nih.gov
Unique Structural Features and Electronic Characteristics of 1,2,4,5-Tetrazines
The 1,2,4,5-tetrazine molecule possesses a planar, aromatic structure. mdpi.com X-ray crystallographic analysis has determined the carbon-nitrogen bond length to be 1.334 Å and the nitrogen-nitrogen bond length to be 1.321 Å. mdpi.com A defining feature of 1,2,4,5-tetrazines is their high nitrogen content, which accounts for approximately 68% of the mass in the unsubstituted ring. mdpi.com
The presence of four electronegative nitrogen atoms within the six-membered ring renders 1,2,4,5-tetrazines highly electron-deficient. researchgate.net This electron deficiency results in a very low-lying lowest unoccupied molecular orbital (LUMO) of π* character, which is localized on the four nitrogen atoms. researchgate.net This low-energy LUMO is responsible for several of the characteristic properties of tetrazines, including:
Intense Color: The weak, forbidden n→π* electronic transitions give rise to the characteristic intense red or violet color of most 1,2,4,5-tetrazine compounds. mdpi.comresearchgate.net
Fluorescence: The π→π* transitions are responsible for the fluorescent properties observed in some derivatives. mdpi.comresearchgate.net
High Electron Affinity: The low-lying LUMO facilitates the easy reduction of the tetrazine ring to form stable radical anions. researchgate.netresearchgate.net This property is central to their electrochemical behavior.
Reactivity in Cycloadditions: The electron-deficient nature of the tetrazine ring makes it an excellent diene for inverse electron-demand Diels-Alder reactions with electron-rich or strained dienophiles. nih.gov
Rationale for Focusing on 3-Chloro-6-ethoxy-1,2,4,5-Tetrazine in Academic Research
The focus on asymmetrically substituted tetrazines like this compound stems from the desire to fine-tune the properties of the tetrazine core for specific applications. The nature of the substituents at the 3 and 6 positions significantly influences the reactivity, stability, and solubility of the tetrazine.
The development of synthetic methods for unsymmetrical 3,6-disubstituted tetrazines has been a key area of research. mdpi.com One important precursor for creating a variety of substituted tetrazines is 3,6-dichlorotetrazine. Through nucleophilic aromatic substitution, one of the chlorine atoms can be replaced with different nucleophiles, such as amines, to create intermediates like 3-amino-6-chlorotetrazines. mdpi.com While the substrate scope can be limited by potential decomposition, this approach holds significant promise for synthesizing novel tetrazines via C-C bond formation reactions. mdpi.com
The specific combination of a chloro group and an ethoxy group in this compound provides a unique set of electronic and steric properties. The chlorine atom acts as an electron-withdrawing group, which can enhance the reactivity of the tetrazine in cycloaddition reactions. The ethoxy group, being an electron-donating group, can influence the stability and solubility of the molecule. This push-pull electronic effect makes such compounds interesting subjects for studying the structure-activity relationships of tetrazines.
Below is a table detailing some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₄H₅ClN₄O |
| Molecular Weight | 160.56 g/mol |
| Monoisotopic Mass | 160.0151885 |
| Topological Polar Surface Area | 60.8 Ų |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Heavy Atom Count | 10 |
| Data sourced from Guidechem and PubChem. guidechem.comnih.gov |
Scope and Objectives of Research on Substituted Tetrazines
Research on substituted tetrazines is driven by the goal of developing new molecules with tailored properties for a wide range of applications. nih.gov A primary objective is to understand how different substituents at the 3 and 6 positions of the 1,2,4,5-tetrazine ring affect their chemical and physical characteristics. nih.govresearchgate.net
Key areas of investigation include:
Tuning Reactivity and Stability: A major focus is on modulating the rate and stability of the inverse electron-demand Diels-Alder reaction. nih.govresearchgate.net Electron-withdrawing substituents generally increase the reactivity of the tetrazine but can also make them more susceptible to degradation. researchgate.net Conversely, electron-donating groups tend to enhance stability. nih.govacs.org The objective is to strike a balance between high reactivity and sufficient stability for applications in biological systems. acs.org
Improving Synthetic Accessibility: Researchers are continuously working to develop more efficient and versatile synthetic routes to access a wider variety of substituted tetrazines, including unsymmetrical derivatives. nih.govmdpi.com This includes the use of metal-catalyzed cross-coupling reactions to introduce diverse functional groups. mdpi.com
Developing Novel Probes and Materials: A significant portion of tetrazine research is directed towards creating new tools for bioorthogonal chemistry, such as fluorogenic probes for molecular imaging. mdpi.comrsc.org Additionally, the unique electronic properties of tetrazines are being explored for the development of photo- and electroactive materials for use in electronic devices. rsc.org
Expanding the Scope of Bioorthogonal Reactions: Efforts are also focused on discovering and developing new dienophiles that can react efficiently with tetrazines, particularly small, stable "mini-tags" suitable for applications with steric constraints like metabolic labeling. nih.gov
The overarching goal is to expand the toolbox of tetrazine-based chemistry to address challenges in fields ranging from chemical biology and diagnostics to materials science. researchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-ethoxy-1,2,4,5-tetrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c1-2-10-4-8-6-3(5)7-9-4/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWJDHVHMUGFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(N=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 6 Ethoxy 1,2,4,5 Tetrazine and Its Derivatives
General Synthetic Strategies for 1,2,4,5-Tetrazine (B1199680) Ring Construction
The construction of the 1,2,4,5-tetrazine ring can be achieved through several synthetic routes, generally involving the formation of a dihydrotetrazine intermediate followed by an oxidation step. These methods allow for the preparation of both symmetrically and asymmetrically substituted tetrazines.
Two-Step Methodologies via Dihydro-1,2,4,5-tetrazines
A prevalent and well-established method for synthesizing the 1,2,4,5-tetrazine core involves a two-step process where a 1,2-dihydro- or 1,4-dihydro-1,2,4,5-tetrazine is first synthesized and subsequently oxidized to the aromatic tetrazine. nih.gov This approach is versatile and can be adapted to produce a variety of tetrazine derivatives.
One of the foundational methods is the Pinner synthesis, which starts with the reaction of an iminoester with hydrazine (B178648) to form an amidrazone. This amidrazone can then undergo cyclization, often in the presence of excess hydrazine, to yield a dihydro-1,2,4,5-tetrazine derivative. A more direct approach involves the reaction of nitriles with hydrazine. tcichemicals.com For instance, the unsubstituted 1,2,4,5-tetrazine is synthesized from formamidinium acetate (B1210297) and hydrazine hydrate, which first form the intermediate 1,2-dihydro-1,2,4,5-tetrazine. This intermediate exists in tautomeric forms and is then oxidized in a separate step to afford the final tetrazine.
These two-step methodologies are advantageous as the dihydrotetrazine intermediates can often be isolated and purified before the final oxidation, allowing for greater control over the final product's purity. google.comsigmaaldrich.com
Condensation Reactions from Acyclic Precursors
The formation of the tetrazine ring often relies on the condensation of acyclic precursors. These reactions build the heterocyclic ring by forming new carbon-nitrogen and nitrogen-nitrogen bonds.
A key strategy is the condensation of two molecules of an amidrazone, which can be generated in situ from nitriles and hydrazine. This dimerization is a common pathway to symmetrical 3,6-disubstituted-1,2,4,5-tetrazines. Another significant method involves the condensation of imidoyl chlorides with hydrazine. This is particularly useful for synthesizing unsymmetrical tetrazines, as the specific structural components are linked before the final cyclization, which prevents the formation of mixed symmetrical and unsymmetrical products.
Furthermore, aldehydes can serve as precursors. A cyclocondensation reaction between an aldehyde and hydrazine can form a hexahydro-1,2,4,5-tetrazine derivative, which is then oxidized to a dihydro-1,2,4,5-tetrazine and subsequently to the final tetrazine product. Guanidine (B92328) derivatives have also been employed, reacting with hydrazine to produce precursors that can be further transformed into functionalized tetrazines.
Oxidation Strategies for Tetrazine Ring Formation
The final step in many tetrazine syntheses is the aromatization of a dihydro-1,2,4,5-tetrazine intermediate through oxidation. nih.gov The choice of oxidant is crucial and can depend on the sensitivity of the substituents on the tetrazine ring.
A widely used and effective method employs nitrous acid (HONO), often generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid like acetic acid or hydrochloric acid. google.comsigmaaldrich.com This method is efficient for a broad range of substrates. Other common oxidizing agents include dinitrogen trioxide, isoamyl nitrite, and iron(III) chloride.
However, for substrates with sensitive functional groups that may not be compatible with harsh or acidic nitrous reagents, milder oxidants are required. nih.gov Alternatives such as chromium trioxide, hydrogen peroxide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been utilized. nih.gov More recently, (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) has been identified as a particularly mild and efficient oxidant for the synthesis of s-tetrazine derivatives, offering a valuable alternative to harsher methods. nih.gov In some cases, even air or oxygen can be used as the oxidant, particularly at elevated temperatures in solvents like DMF or DMAc, presenting a more environmentally benign option.
Specific Synthesis of 3-Chloro-6-ethoxy-1,2,4,5-Tetrazine
The synthesis of asymmetrically substituted tetrazines like this compound typically involves the stepwise functionalization of a pre-formed tetrazine ring. The most logical and practiced approach is the nucleophilic aromatic substitution (SNAr) on a readily available dichloro-substituted precursor.
Precursor Compounds and Starting Materials
The primary starting material for the synthesis of this compound is 3,6-dichloro-1,2,4,5-tetrazine (B31795) . This compound serves as a key building block because the chlorine atoms are good leaving groups, readily displaced by nucleophiles. The high electrophilicity of the tetrazine ring, enhanced by the two electron-withdrawing chlorine atoms, facilitates these substitution reactions. 3,6-dichloro-1,2,4,5-tetrazine itself is typically synthesized by the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The second key reagent is an ethoxide source. This can be sodium ethoxide (NaOEt) , a strong nucleophile that can readily displace one of the chlorine atoms on the tetrazine ring. Alternatively, ethanol (B145695) (EtOH) can be used as the nucleophile in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the HCl generated during the reaction.
| Compound Name | Role in Synthesis | Structure |
| 3,6-dichloro-1,2,4,5-tetrazine | Starting Material / Precursor | ClC1=NN=C(Cl)N=N1 |
| Sodium Ethoxide | Nucleophile | [Na+].[O-]CC |
| Ethanol | Nucleophile/Solvent | CCO |
| N,N-diisopropylethylamine (DIPEA) | Base | CC(C)N(C(C)C)CC |
Reaction Conditions and Optimization
The synthesis of this compound from 3,6-dichloro-1,2,4,5-tetrazine proceeds via a nucleophilic aromatic substitution. To achieve monosubstitution and prevent the formation of the disubstituted product (3,6-diethoxy-1,2,4,5-tetrazine), careful control of the reaction conditions is essential.
Reaction Conditions:
Stoichiometry: Approximately one equivalent of the ethoxide nucleophile is used relative to the 3,6-dichloro-1,2,4,5-tetrazine to favor monosubstitution.
Solvent: A dry, aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) is typically used to prevent side reactions. Ethanol can also serve as both the solvent and the nucleophile when used with a base.
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and improve the selectivity for the monosubstituted product over the disubstituted one. sigmaaldrich.com
Base: If ethanol is used as the nucleophile, a non-nucleophilic base like DIPEA is required to scavenge the generated acid. sigmaaldrich.com
Optimization: Optimization of the reaction involves adjusting the temperature, reaction time, and the rate of addition of the nucleophile. Lowering the temperature generally increases the selectivity for monosubstitution. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to quench the reaction upon maximum formation of the desired product and before significant amounts of the di-substituted byproduct are formed. Purification of the final product is typically achieved through column chromatography. The principles of selective substitution on similar di-halogenated heterocycles, such as 2,4-dichloro-s-triazines, where temperature control is key to isolating the monosubstituted product, are directly applicable here.
Purification and Isolation Techniques
The isolation and purification of this compound, along with its derivatives, are critical steps to ensure high purity for subsequent reactions and applications. Standard laboratory techniques are employed, with chromatographic methods being the most prevalent.
Following synthesis, the crude reaction mixture is typically worked up to remove inorganic salts and other polar impurities. This often involves aqueous washes and extraction with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. The organic phases are then combined, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure.
Flash chromatography is the primary technique for purifying tetrazine compounds. nih.govresearchgate.net This method uses a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent system with increasing polarity, such as a gradient of ethyl acetate in hexane. researchgate.net The choice of solvent system is crucial and is determined based on the polarity of the target compound and its impurities. The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. nih.gov
For instance, in the synthesis of various substituted tetrazines, purification by flash chromatography using a heptane/EtOAc solvent system has been reported to yield the desired products as colored solids. nih.gov After chromatography, the solvent is evaporated to yield the purified tetrazine. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net
Derivatization Strategies for this compound
This compound is a valuable intermediate for creating a diverse range of functionalized tetrazine molecules. Its unsymmetrical nature, with two different reactive sites—the chloro and ethoxy groups—allows for selective modifications.
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the 3-position of the tetrazine ring is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups.
The reaction proceeds by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This reactivity is analogous to that observed in other chloro-substituted aza-aromatic compounds like 2,4,6-trichloro-1,3,5-triazine (TCT). nih.gov A range of nucleophiles can be employed, including:
Amines: Reaction with primary or secondary amines introduces amino functionalities.
Thiols: Thiolates can displace the chloride to form thioethers. For example, a 3-chloro-6-thio-1,2,4,5-tetrazine moiety has been used for cysteine conjugation. rsc.org
Alcohols and Phenols: Alkoxides or phenoxides react to form ethers. The synthesis of s-tetrazines functionalized with phenols has been demonstrated through nucleophilic substitution on 3-bromo-tetrazines. researchgate.net
These reactions are typically carried out in the presence of a base to deprotonate the nucleophile and to neutralize the HCl formed during the reaction. nih.gov The choice of solvent and reaction temperature is optimized to achieve clean and efficient substitution.
| Nucleophile | Resulting Functional Group | Example Application/Analogy |
| Amines (R-NH₂) | Amino (-NHR) | Synthesis of aniline (B41778) derivatives. nih.gov |
| Thiols (R-SH) | Thioether (-SR) | Cysteine conjugation. rsc.org |
| Alcohols (R-OH) | Ether (-OR) | Synthesis of phenol-functionalized tetrazines. researchgate.net |
Modifications of the Ethoxy Moiety
While the chloro position is the more reactive site for nucleophilic substitution, the ethoxy group can also be modified, although it typically requires harsher reaction conditions. The primary strategy involves the cleavage of the ether bond to generate a hydroxyl or hydroxytetrazine intermediate, which can then be further functionalized.
Acid-catalyzed cleavage is a common method for cleaving ethers. However, the stability of the tetrazine ring under strongly acidic conditions must be considered. Alternatively, Lewis acids or other specific ether-cleaving reagents might be employed. Once the hydroxylated tetrazine is formed, it can be subjected to various reactions, such as esterification or etherification with different alcohols, to introduce new functionalities.
The synthesis of tetrazine derivatives with more complex alkoxy groups, such as a benzyloxy group, demonstrates that the substituent at this position can be varied, implying the feasibility of modifying the ethoxy group. researchgate.netrsc.org
Formation of Unsymmetrical Tetrazine Derivatives
This compound is itself an unsymmetrical tetrazine. Its true utility lies in its role as a precursor for a wide array of other unsymmetrically substituted tetrazines. rsc.org The derivatization strategies discussed above, particularly the nucleophilic substitution at the chloro position, directly lead to the formation of new unsymmetrical tetrazines.
By starting with this compound and reacting it with different nucleophiles, a library of tetrazines with the general structure 3-R-6-ethoxy-1,2,4,5-tetrazine can be synthesized. This approach is fundamental in the development of tetrazines for applications in bioorthogonal chemistry, where fine-tuning of properties like reactivity, solubility, and fluorescence is crucial. nih.govrsc.org The synthesis of asymmetrically disubstituted alkyltetrazines is an area of significant interest, and precursors like this compound are valuable starting points. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org The chloro-substituent on the tetrazine ring can participate in these reactions, enabling the introduction of various carbon-based groups. nobelprize.orglibretexts.org The key to these reactions is the in-situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst. researchgate.net
Several types of palladium-catalyzed cross-coupling reactions could be applied to this compound:
Suzuki-Miyaura Coupling: This reaction couples the chlorotetrazine with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orgsigmaaldrich.com It is a versatile method for forming aryl-aryl or aryl-alkyl bonds.
Sonogashira Coupling: This reaction involves the coupling of the chlorotetrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgsigmaaldrich.com It is an efficient way to synthesize alkynyl-tetrazines, which are useful intermediates for further transformations. rsc.org
Heck Coupling: This reaction couples the chlorotetrazine with an alkene to form a substituted alkene. nobelprize.orgsigmaaldrich.com
Stille Coupling: This reaction uses an organotin reagent as the coupling partner. libretexts.org
The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. researchgate.netsigmaaldrich.com Specialized phosphine (B1218219) ligands are frequently used to stabilize the palladium catalyst and facilitate the catalytic cycle, which typically involves oxidative addition, transmetallation, and reductive elimination steps. libretexts.org
| Coupling Reaction | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron compound | C-C (Aryl/Alkyl) |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) |
| Heck | Alkene | C=C |
| Stille | Organotin compound | C-C |
Reactivity and Mechanistic Insights into 3 Chloro 6 Ethoxy 1,2,4,5 Tetrazine Transformations
Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions
The IEDDA reaction is a cornerstone of the reactivity of 1,2,4,5-tetrazines. In contrast to normal demand Diels-Alder reactions, the IEDDA reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dienophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.gov Consequently, electron-deficient tetrazines exhibit enhanced reactivity. nih.gov
Reaction Kinetics and Rate Constant Tuning
The rate of IEDDA reactions involving 1,2,4,5-tetrazines can be finely tuned by modifying the substituents at the 3 and 6 positions. This allows for the development of staged labeling applications where sequential and selective reactions are desired. nih.govrsc.org By altering the electronic properties of these substituents, the reaction rates with a given dienophile can be varied significantly. nih.govrsc.org
Electron-withdrawing groups on the tetrazine ring generally lead to faster reaction kinetics, while electron-donating groups result in slower cycloadditions. harvard.edu For instance, tetrazines bearing strong electron-withdrawing groups show accelerated kinetics compared to those with hydrogen or electron-donating substituents. harvard.edu The reaction rates are also influenced by the choice of dienophile, with strained systems like norbornene and trans-cyclooctene (B1233481) (TCO) exhibiting exceptionally fast kinetics. nih.govtcichemicals.com The combination of substituent tuning on the tetrazine and the selection of different dienophiles can result in a rate variation of over 14,000-fold. nih.gov
The reaction kinetics are typically determined by monitoring the decay of the tetrazine concentration using UV-vis spectrophotometry under pseudo-first-order conditions. nih.gov The second-order rate constants are then calculated from the observed pseudo-first-order rate constants. nih.gov
Table 1: Factors Influencing IEDDA Reaction Rates
| Factor | Influence on Reaction Rate |
|---|---|
| Tetrazine Substituents | Electron-withdrawing groups increase the rate; electron-donating groups decrease the rate. harvard.edu |
| Dienophile | Highly strained alkenes and alkynes (e.g., TCO, norbornene) lead to significantly faster reactions. nih.govtcichemicals.com |
| Solvent | The polarity of the solvent can have a moderate effect on the reaction rate. nih.gov |
Dienophile Scope: Strained Alkenes and Alkynes
The IEDDA reactions of 1,2,4,5-tetrazines are particularly effective with strained alkenes and alkynes. These dienophiles are highly reactive due to the ring strain, which lowers the activation energy of the cycloaddition. Commonly used strained dienophiles include trans-cyclooctenes (TCO), norbornenes, and bicyclononynes (BCN). nih.govnih.govtcichemicals.com
The reaction between tetrazines and TCO is one of the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. tcichemicals.comresearchgate.net Norbornene derivatives are also widely used due to their synthetic accessibility and favorable reaction kinetics. nih.gov The choice of dienophile not only affects the reaction rate but also the stability of the resulting adduct.
Mechanistic Pathways of [4+2] Cycloadditions
The IEDDA reaction of a 1,2,4,5-tetrazine (B1199680) with an alkene proceeds through a [4+2] cycloaddition to form a bicyclic intermediate. nih.gov This intermediate is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂) to form a dihydropyridazine (B8628806). nih.gov The dihydropyridazine can then be oxidized to the corresponding pyridazine (B1198779). nih.gov
The proposed mechanism underscores the bioorthogonal nature of this reaction, as the only byproduct is nitrogen gas, which is non-toxic and diffuses away from the reaction site. The reaction is typically concerted, although stepwise mechanisms may be involved in certain cases.
Regioselectivity in IEDDA Reactions involving 3-Chloro-6-ethoxy-1,2,4,5-Tetrazine
For asymmetrically substituted tetrazines like this compound, the IEDDA reaction with an unsymmetrical dienophile can potentially yield two different regioisomers. The regioselectivity of these reactions is a critical aspect, particularly in applications requiring precise molecular construction.
Generally, the regioselectivity of IEDDA reactions is governed by both electronic and steric factors. In some cases, the cycloaddition can be highly regioselective, producing a single cycloadduct. nih.govnih.gov However, unexpected regioselectivity has been observed in certain systems, where the outcome is opposite to that predicted by simple frontier molecular orbital (FMO) analysis or zwitterionic models. nih.govnih.gov For some tetrazine derivatives, coordination to a metal complex has been shown to enhance the regioselectivity of the IEDDA addition. rsc.orgresearchgate.net The specific regiochemical outcome for the reaction of this compound would depend on the specific dienophile used and the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present.
Reactivity at the Chlorine Atom
In this compound, the chlorine atom serves as a leaving group in SNAr reactions. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is known as the "element effect". rsc.orgnih.gov This is in contrast to SN1 and SN2 reactions where iodide is the best leaving group. The high reactivity of fluoride (B91410) is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack.
In the context of electron-deficient heterocyclic systems like substituted pyridinium (B92312) ions, the leaving group order can be different, and the reaction mechanism may involve rate-determining deprotonation of an intermediate. rsc.orgnih.gov For triazine systems, the reactivity of different nucleophiles has been studied, with alcohols generally showing higher reactivity than thiols or amines in substituting a chlorine atom on a triazine ring. nih.gov The presence of other electron-withdrawing groups on the aromatic ring can significantly enhance the rate of SNAr reactions. doubtnut.com
For this compound, the chlorine atom can be displaced by a variety of nucleophiles. The ethoxy group, being an electron-donating group, would slightly deactivate the ring towards nucleophilic attack compared to a tetrazine with two electron-withdrawing groups. However, the inherent electron deficiency of the tetrazine ring itself still allows for SNAr to occur.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-Cyclooctene (TCO) |
| Norbornene |
| Bicyclononyne (BCN) |
| Dihydropyridazine |
| Pyridazine |
| 3,6-diphenyl-1,2,4,5-tetrazine |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine |
| 3-methylsulfinyl-6-methylthio-1,2,4,5-tetrazine |
| 3-(benzyloxycarbonyl)amino-6-methylsulfinyl-1,2,4,5-tetrazine |
| 4,6-diphenyl-1,2,3,5-tetrazine |
| 3,6-diphenethyl-1,2,4,5-tetrazine |
| 2-Chloro-1,3,5-triazine |
| 5-bromo-1,2,3-triazines |
| 5-chloro-1,2,3-triazine |
| 5-fluoro-1,2,3-triazine |
| 2,4-Dinitrochlorobenzene |
| 2,4,6-Trinitrochlorobenzene |
Reactivity at the Ethoxy Group
The ethoxy group (-OCH₂CH₃) attached to the 1,2,4,5-tetrazine ring is a type of ether linkage. Generally, ethers are known for their chemical stability and are unreactive towards many reagents. wikipedia.org Cleavage of the C-O bond in an ether is a challenging process that typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃), often at elevated temperatures. wikipedia.orgmasterorganicchemistry.com
The mechanism of acid-catalyzed ether cleavage involves the initial protonation of the ether oxygen, converting it into a better leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by a halide ion. For primary ethers like the ethoxy group, this substitution proceeds via an Sₙ2 mechanism. masterorganicchemistry.com
While no specific studies on the cleavage of the ethoxy group from this compound are prominently documented, it can be inferred that this group remains stable under neutral and basic conditions. The high reactivity of the tetrazine ring, particularly the chloro substituent, towards nucleophiles means that reactions are far more likely to occur at these other sites before the robust ethoxy ether linkage is affected. However, under strongly acidic conditions, protonation of a ring nitrogen or the ether oxygen could facilitate cleavage, though this would likely compete with other acid-catalyzed degradation pathways of the tetrazine ring itself.
Recent bioorthogonal chemistry strategies have employed tetrazine-mediated cleavage of vinyl ethers, which proceeds rapidly under physiological conditions. researchgate.netcsic.es This "click-to-release" mechanism, however, is specific to the activated vinyl ether functionality and is not characteristic of the more stable saturated ethoxy group present in the title compound.
Influence of Substituents on Nucleophilic Attack
The reactivity of the 1,2,4,5-tetrazine ring in nucleophilic substitution and inverse-electron-demand Diels-Alder (IEDDA) reactions is profoundly influenced by the electronic properties of its substituents at the 3- and 6-positions. nih.gov The 1,2,4,5-tetrazine core is inherently electron-deficient, a property that is crucial for its reactivity. This deficiency can be tuned by the attached functional groups. nih.gov
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the tetrazine ring by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This makes the ring more susceptible to attack by nucleophiles and electron-rich dienophiles. Conversely, electron-donating groups (EDGs) increase the electron density of the ring, raising the LUMO energy and thus decreasing its reactivity in these transformations. nih.gov
In this compound, the two substituents have opposing electronic effects.
Chloro Group (-Cl): This is a moderately electron-withdrawing group through induction, which activates the tetrazine ring towards nucleophilic attack. The chlorine atom itself serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.
Ethoxy Group (-OC₂H₅): This is an electron-donating group through resonance, which deactivates the ring towards nucleophilic attack.
| Substituent Type | Example Group | Electronic Effect | Effect on LUMO Energy | Relative Reaction Rate | Reference |
|---|---|---|---|---|---|
| Strongly Electron-Withdrawing | -Pyridinyl | Inductive/Resonance Withdrawal | Lowered | High | nih.gov |
| Moderately Electron-Withdrawing | -Cl | Inductive Withdrawal | Lowered | Moderate-High | nih.gov |
| Weakly Electron-Withdrawing | -Phenyl | Inductive Withdrawal | Slightly Lowered | Moderate | nih.gov |
| Electron-Donating | -OCH₃, -OC₂H₅ | Resonance Donation | Raised | Low | nih.gov |
| Electron-Donating | -Alkyl (e.g., -CH₃) | Inductive Donation | Raised | Low | nih.gov |
Other Significant Reaction Pathways
Beyond substitutions at its functional groups, the tetrazine ring itself can undergo several other important transformations.
Reductive Transformations
The highly electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to reduction. The very low-lying π* LUMO of the ring readily accepts an electron, facilitating the formation of one-electron reduced radical anions. researchgate.net These radical species are often stable enough to be studied by techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net
Chemical reduction can lead to the formation of more saturated heterocyclic systems. For instance, the reduction of 3,6-diphenyl-s-tetrazine with lithium aluminum hydride (LiAlH₄) results in the loss of the characteristic red color of the tetrazine and, after acidic workup, yields a yellow dihydrotetrazine product. unt.edu Similarly, the reduction of 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine can produce the corresponding 1,4-dihydro-1,2,4,5-tetrazine. researchgate.net Catalytic hydrogenation, for example using Pd/C, is another method employed for reducing tetrazine systems, though reaction conditions must be controlled to avoid over-reduction or cleavage of the N-N bonds within the ring. nih.gov The presence of dihydrotetrazines has also been noted as a side product in reactions of tetrazines with S-nucleophiles, indicating that redox side reactions can occur due to the high electrophilicity of the tetrazine ring. researchgate.net
Acid-Catalyzed Reactions
In the presence of strong acids, the nitrogen atoms in the 1,2,4,5-tetrazine ring can be protonated. This protonation increases the electrophilicity of the ring, potentially activating it towards nucleophilic attack. Lewis acids, such as boron trifluoride (BF₃), have been shown to mediate the nucleophilic addition of silyl-enol ethers to the nitrogen atoms of monosubstituted tetrazines.
Furthermore, strong protic solvents can influence the reaction pathways of tetrazines. For example, the use of hexafluoroisopropanol (HFIP), a solvent with strong hydrogen-bonding capabilities, has been shown to uniquely promote a formal [4+2] cycloaddition across the N1 and N4 nitrogen atoms of the tetrazine ring, a pathway not observed in other solvents. nih.gov While not a direct catalytic cycle, this demonstrates the significant role that acidic protons can play in modulating the reactivity and selectivity of the tetrazine core.
Radical Reactions
The most prominent radical reaction involving 1,2,4,5-tetrazines is their one-electron reduction to form stable radical anions. researchgate.net The electron-deficient character of the tetrazine ring, endowed by its four electronegative nitrogen atoms, results in a very low-lying LUMO, which facilitates the acceptance of an electron. researchgate.net This property is central to the electrochemical behavior of tetrazines and their use as ligands in coordination chemistry, where they can mediate electron and charge transfer phenomena. researchgate.net The resulting paramagnetic radical anions often exhibit well-resolved EPR hyperfine structures, allowing for detailed electronic characterization. researchgate.net
Stability and Degradation Pathways of this compound
The stability of substituted 1,2,4,5-tetrazines is a critical factor in their synthesis and application. Generally, the 1,2,4,5-tetrazine ring is the most stable among tetrazine isomers and many derivatives exhibit high thermal stability. mdpi.comznaturforsch.com For example, certain 3,6-disubstituted derivatives can be stable up to temperatures as high as 370 °C. znaturforsch.com
However, there is often a trade-off between reactivity and stability. digitellinc.com Substituents that enhance reactivity, such as strong electron-withdrawing groups, also tend to decrease the compound's stability, particularly in aqueous or biological media. acs.org This increased susceptibility is due to the enhanced electrophilicity of the ring, which makes it more prone to degradation via nucleophilic attack by species like water or thiols. nih.govacs.org For this compound, the presence of the activating chloro group suggests a higher potential for degradation compared to tetrazines bearing only electron-donating groups.
Spectroscopic and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Chloro-6-ethoxy-1,2,4,5-tetrazine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to probe its dynamic behavior.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethoxy group. The methylene (B1212753) protons (-OCH₂-) would likely appear as a quartet, and the methyl protons (-CH₃) as a triplet, due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronegative oxygen atom and the electron-withdrawing tetrazine ring.
In the ¹³C NMR spectrum, four distinct carbon signals are anticipated. The two carbons of the ethoxy group would resonate in the upfield region, while the two carbons of the tetrazine ring would appear significantly downfield due to the presence of four nitrogen atoms. The carbon atom bonded to the chlorine (C-Cl) and the one bonded to the ethoxy group (C-O) would have distinct chemical shifts, which can be predicted based on substituent effects on similar tetrazine systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₂ CH₃ | q, ~4.5 | ~65 |
| -OCH₂CH₃ | t, ~1.4 | ~15 |
| C -Cl | - | >160 |
| C -OEt | - | >165 |
Note: These are predicted values based on known substituent effects in related tetrazine structures. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be utilized.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their coupling and connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include a correlation from the methylene protons of the ethoxy group to the C-O carbon of the tetrazine ring, unequivocally establishing the position of the ethoxy substituent.
Dynamic NMR Studies for Conformational or Reaction Intermediates
While the ethoxy group can rotate, significant conformational isomers are not expected to be observable at room temperature via NMR. However, dynamic NMR studies could be employed to investigate the kinetics of reactions involving this compound, such as nucleophilic substitution at the C-Cl position. By monitoring the changes in the NMR spectrum over time, it would be possible to identify and characterize any transient intermediates formed during the reaction.
X-ray Crystallography for Solid-State Structure and Supramolecular Interactions
While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.
Crystal Packing and Intermolecular Hydrogen Bonding
The analysis of the crystal packing would reveal how the molecules arrange themselves in the crystal lattice. Due to the presence of nitrogen atoms in the tetrazine ring and the oxygen atom of the ethoxy group, which can act as hydrogen bond acceptors, intermolecular interactions are expected. While the molecule itself lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in stabilizing the crystal structure. The chlorine atom could also participate in halogen bonding interactions
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
The unique electronic structure of the 1,2,4,5-tetrazine (B1199680) ring, substituted with both an electron-withdrawing chloro group and an electron-donating ethoxy group, gives rise to distinct photophysical properties.
The UV-Vis absorption spectrum of this compound is characterized by two primary electronic transitions typical for s-tetrazine derivatives. The lower energy absorption band, which appears in the visible region of the spectrum, is attributed to the n→π* transition. nih.gov This transition involves the excitation of an electron from a non-bonding orbital (n), located on the nitrogen atoms of the tetrazine ring, to an antibonding π* orbital of the ring system. nih.gov A second, more intense absorption band is typically observed at shorter wavelengths in the ultraviolet region, corresponding to a π→π* transition. nih.gov In related tetrazine compounds, broad absorption peaks between 250–270 nm have been assigned to π–π* electron transitions. nih.gov
Table 1: Typical Electronic Transitions for Alkoxy-Tetrazines
| Transition Type | Typical Wavelength Range | Description |
|---|---|---|
| n→π* | 500 - 600 nm | Transition from a nitrogen non-bonding orbital to a π* antibonding orbital of the tetrazine ring. Responsible for the characteristic color. nih.gov |
Substituted tetrazines are known for their fluorescent properties. nih.govresearchgate.net 3-Chloro-6-alkoxytetrazines, including the ethoxy derivative, exhibit bright orange fluorescence. nih.gov Their fluorescence quantum yields are notably higher compared to their 3,6-dialkoxy-1,2,4,5-tetrazine counterparts. nih.gov This enhanced fluorescence efficiency is attributed to a slower rate of intersystem crossing, which is a major non-radiative decay pathway that competes with fluorescence. nih.gov Quantum chemical calculations on model compounds suggest that the presence of the chlorine atom increases the activation energy required to distort the tetrazine core into a geometry that facilitates intersystem crossing, thereby favoring the fluorescence decay pathway. nih.gov
Solvatochromism describes the change in a substance's color, or more accurately, a shift in its absorption or emission spectra, with a change in solvent polarity. nih.gov For donor-acceptor tetrazine systems, a bathochromic (red) shift is often observed as solvent polarity increases. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited states by the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for the electronic transition and a shift to longer wavelengths. While specific data for this compound is not detailed in the provided results, this general principle applies to push-pull systems containing the tetrazine core. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for confirming the molecular weight and investigating the fragmentation patterns of a compound. For this compound, the molecular formula is C4H5ClN4O, which corresponds to a molecular weight of approximately 160.56 g/mol . guidechem.comchemicalbook.com
Under electrospray ionization (ESI), the molecule is expected to be detected as a protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Based on the structure, likely fragmentation patterns would include:
Loss of nitrogen gas (N₂): A common fragmentation for tetrazines.
Loss of the ethoxy group: Cleavage of the C-O bond to lose ·OCH₂CH₃ or CH₃CH₂OH.
Loss of a chlorine atom: Cleavage of the C-Cl bond.
Table 2: Molecular and Fragmentation Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₅ClN₄O | guidechem.comchemicalbook.com |
| Molecular Weight | 160.56 g/mol | guidechem.comchemicalbook.com |
| Monoisotopic Mass | 160.0151885 Da | guidechem.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, the spectra would be dominated by vibrations of the tetrazine ring, the ethoxy substituent, and the carbon-chlorine bond. Studies on the related compound 3,6-dichloro-1,2,4,5-tetrazine (B31795) provide a basis for assigning the vibrational modes of the tetrazine ring. researchgate.net
Table 3: Predicted IR/Raman Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~2900-3000 | C-H stretch | Vibrations of the methyl and methylene groups in the ethoxy substituent. |
| ~1500-1600 | C=N stretch / N=N stretch | Ring stretching modes of the 1,2,4,5-tetrazine core. |
| ~1250-1350 | C-O-C stretch (asymmetric) | Stretching of the ether linkage. |
| ~1000-1100 | C-O-C stretch (symmetric) | Stretching of the ether linkage. |
Theoretical and Computational Investigations of 3 Chloro 6 Ethoxy 1,2,4,5 Tetrazine
Electronic Structure Analysis
The arrangement of electrons in 3-Chloro-6-ethoxy-1,2,4,5-tetrazine governs its chemical identity. Computational analyses, such as Density Functional Theory (DFT), are employed to model its electronic landscape, providing a foundational understanding of its reactivity and intrinsic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of chemical species. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. For 1,2,4,5-tetrazines, which are electron-deficient heterocycles, the energies of their LUMOs are particularly low, making them potent electrophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov
In this compound, the electronic nature of the substituents plays a crucial role. The chloro group acts as an electron-withdrawing group (EWG), further lowering the energy of the LUMO and enhancing the tetrazine's electrophilicity. Conversely, the ethoxy group is an electron-donating group (EDG) through resonance, which would typically raise the LUMO energy. The net effect is a fine-tuning of the LUMO energy level, which directly correlates with the kinetic rate of its cycloaddition reactions.
Computational studies on substituted tetrazines have shown that for many derivatives, the LUMO+1 orbital, which is often close in energy to the LUMO, can also play a significant role in reactivity. nih.gov The shape and energy of these orbitals dictate the preferred sites for nucleophilic attack and cycloaddition. A lower LUMO energy gap generally corresponds to higher reactivity in IEDDA reactions. nih.gov
Table 1: Conceptual Influence of Substituents on Frontier Molecular Orbitals of this compound
| Orbital | Primary Role in Reactions | Influence of -Cl (EWG) | Influence of -OEt (EDG) | Predicted Overall Energy Level |
| HOMO | Nucleophile / Electron Donor | Energy is lowered | Energy is raised | Moderate |
| LUMO | Electrophile / Electron Acceptor | Energy is significantly lowered | Energy is raised | Low |
| LUMO+1 | Electrophile / Electron Acceptor | Energy is lowered | Energy is raised | Low |
The 1,2,4,5-tetrazine (B1199680) ring is an aromatic system, a property that contributes significantly to its stability. However, with four nitrogen atoms, it is considered a π-deficient (electron-poor) aromatic ring. A common computational method to quantify the aromaticity of a cyclic molecule is the Nucleus-Independent Chemical Shift (NICS) calculation.
NICS analysis computes the magnetic shielding at a specific point within or above the center of a ring system. A negative NICS value (e.g., NICS(0) at the ring centroid or NICS(1) at 1 Å above the plane) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. For this compound, NICS calculations would be expected to yield negative values, confirming the aromatic character of the tetrazine core. The magnitude of this value would provide a quantitative measure of its aromaticity compared to other heterocyclic systems.
The distribution of electron density across the this compound molecule is highly polarized. This can be visualized through computational modeling of the molecular electrostatic potential (MEP). The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential).
For this compound, the following features are predicted:
Negative Potential: The highest electron density is localized around the four nitrogen atoms of the tetrazine ring and the oxygen atom of the ethoxy group, making them sites susceptible to electrophilic attack or coordination.
Positive Potential: The carbon atoms of the tetrazine ring are electron-deficient due to the high electronegativity of the adjacent nitrogen atoms. This positive character is significantly enhanced at the C3 position by the attached chlorine atom, marking it as a prime site for nucleophilic attack. The hydrogen atoms of the ethoxy group would also exhibit positive potential.
This charge distribution is critical for understanding the molecule's intermolecular interactions and predicting the regioselectivity of its reactions.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into the energy landscapes of chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict reaction feasibility, rates, and selectivity.
The hallmark reaction of 1,2,4,5-tetrazines is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. eur.nl This reaction typically proceeds via a [4+2] cycloaddition with an electron-rich dienophile (like a strained alkene), forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to eliminate dinitrogen (N₂) and form a dihydropyridazine (B8628806) product. bohrium.com
Computational modeling of this pathway for this compound would involve:
Locating the Transition State (TS): Identifying the geometry and energy of the highest point on the reaction coordinate for the initial [4+2] cycloaddition. The energy of this transition state relative to the reactants determines the activation energy (ΔG‡).
Analyzing the Reaction Coordinate: Mapping the energy changes as the tetrazine and dienophile approach, react, and form products.
Predicting Reaction Rates: A lower calculated activation energy corresponds to a faster reaction rate, a principle used to screen novel tetrazine derivatives for optimal reactivity in applications like bioorthogonal labeling. nih.gov
The asymmetric substitution of this compound also introduces questions of regioselectivity in its IEDDA reactions, which can be effectively resolved by comparing the activation barriers of different possible reaction pathways.
The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The carbon atom at the C3 position, bonded to a chlorine atom (a good leaving group), is a highly electrophilic center. nih.gov
The SNAr mechanism involves two main steps:
Nucleophilic Attack: A nucleophile adds to the C3 carbon, breaking the aromaticity of the ring and forming a high-energy tetrahedral intermediate, often called a Meisenheimer complex.
Leaving Group Departure: The chloride ion is eliminated, restoring the aromaticity of the tetrazine ring and forming the substituted product.
Computational modeling can provide a detailed energy profile for this process. By calculating the energies of the reactants, the Meisenheimer intermediate, the transition states for its formation and collapse, and the final products, the reaction's kinetics and thermodynamics can be understood. For instance, kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with thiols are consistent with an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net A similar energy profile would be expected for this compound, allowing for a theoretical prediction of its reactivity with various nucleophiles.
Conformational Analysis and Stability Predictions
Theoretical and computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules. For this compound, conformational analysis is crucial for understanding its reactivity and physical properties. The primary source of conformational isomerism in this molecule arises from the rotation around the C-O bond of the ethoxy group.
Computational methods, particularly Density Functional Theory (DFT), are widely employed to explore the potential energy surface associated with this rotation. By systematically rotating the dihedral angle of the ethoxy group relative to the tetrazine ring, a series of conformers can be generated. Subsequent geometry optimization and frequency calculations for each conformer can identify the stable minima on the potential energy surface.
The stability of these conformers is dictated by a balance of steric and electronic effects. The ethoxy group can adopt different orientations, such as a planar conformer where the ethyl group lies in the plane of the tetrazine ring, and a perpendicular conformer where the ethyl group is orthogonal to the ring. Theoretical studies on similar substituted aromatic compounds suggest that the planar conformation is often more stable due to favorable electronic interactions, though steric hindrance can favor non-planar arrangements nih.govresearchgate.net. The energy difference between these conformers and the rotational barriers separating them can be calculated to predict their relative populations at a given temperature. mdpi.comnih.gov
Below is a hypothetical data table illustrating the kind of results expected from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) for the conformational analysis of this compound.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| Planar (anti-periplanar) | 180° | 0.00 | - | ~75% |
| Perpendicular (syn-clinal) | 90° | 2.50 | 2.50 | ~5% |
| Planar (syn-periplanar) | 0° | 1.20 | - | ~20% |
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational chemistry is also instrumental in predicting the spectroscopic properties of novel compounds, which is invaluable for their identification and characterization.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT calculations. nih.govruc.dk These calculations provide theoretical chemical shifts that can be correlated with experimental data. youtube.commdpi.commdpi.com The electronic environment of each nucleus, influenced by the electron-withdrawing chloro group and the electron-donating ethoxy group, will determine its chemical shift.
A hypothetical table of predicted NMR chemical shifts is presented below. The values are illustrative of what would be expected from DFT calculations, referenced against a standard like Tetramethylsilane (TMS).
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C3 (attached to Cl) | 165.0 | - |
| C6 (attached to O) | 168.5 | - |
| Ethoxy -CH₂- | 65.2 | 4.60 (quartet) |
| Ethoxy -CH₃ | 14.8 | 1.50 (triplet) |
UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govlakeheadu.camdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The 1,2,4,5-tetrazine core is known to exhibit characteristic n→π* electronic transitions, which are responsible for its color. mdpi.com The positions of the absorption maxima (λmax) and their intensities (oscillator strengths) are influenced by the substituents on the tetrazine ring. researchgate.netbeilstein-journals.org The chloro and ethoxy groups will modulate the energies of the molecular orbitals involved in these transitions.
An illustrative table of predicted UV-Vis spectroscopic parameters is provided below, showcasing the expected electronic transitions for this compound in a given solvent.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 530 | 0.005 | n → π |
| S₀ → S₂ | 325 | 0.120 | π → π |
Advanced Applications of 3 Chloro 6 Ethoxy 1,2,4,5 Tetrazine in Chemical Research
Applications in Complex Organic Synthesis
The unique reactivity of the tetrazine ring, particularly in inverse electron-demand Diels-Alder (iEDDA) reactions, makes it a powerful component in modern synthetic chemistry. 3-Chloro-6-ethoxy-1,2,4,5-tetrazine serves as a key intermediate, enabling the construction of complex molecular architectures.
As a Versatile Building Block for Heterocyclic Scaffolds
Heterocyclic compounds are foundational to medicinal chemistry and materials science. unica.it The this compound molecule is an adept building block for generating a variety of other heterocyclic systems. The chlorine atom acts as a competent leaving group, allowing for nucleophilic aromatic substitution reactions. This enables the introduction of diverse functionalities at the 3-position of the tetrazine ring.
Furthermore, metal-catalyzed cross-coupling reactions, such as the Sonogashira or Negishi reactions, have been successfully applied to chlorotetrazine intermediates to form C-C bonds, yielding alkynyl tetrazines. mdpi.com These reactions pave the way for creating unsymmetrically substituted tetrazines, which are challenging to synthesize through traditional condensation methods. mdpi.comrsc.org Similarly, the ethoxy group can be targeted for substitution, although it is less reactive than the chloro group, providing a pathway for sequential functionalization. The tetrazine ring itself can react with dienophiles to form pyridazine (B1198779) derivatives after the extrusion of dinitrogen gas, fundamentally changing the heterocyclic core.
Synthesis of High-Value Organic Molecules
The utility of this compound as a building block extends to the synthesis of high-value molecules, particularly in the field of bioorthogonal chemistry and medical imaging. A prime example is its use as a precursor in the synthesis of advanced radiolabeling agents. Researchers have developed an efficient method to prepare an ¹⁸F-labeled tetrazine derivative, [¹⁸F]SiFA-OTz (3-chloro-6-((4-(di-tert-butyl[¹⁸F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine), for applications in Positron Emission Tomography (PET) imaging. rsc.org
The synthesis involves a precursor structurally related to this compound, highlighting the importance of the chloro-tetrazine core for creating these sophisticated imaging agents. rsc.org These molecules are of high value due to their ability to be used in pre-targeting strategies for cancer imaging, where the tetrazine moiety reacts specifically with a dienophile-tagged antibody already bound to a tumor cell. nih.gov
Role as a Transient Reagent in Multicomponent Reactions
This compound is an exemplary reagent for inverse electron-demand Diels-Alder (iEDDA) reactions, a type of [4+2] cycloaddition that functions as a powerful multicomponent reaction. In this role, the tetrazine acts as an electron-poor diene that rapidly and specifically reacts with an electron-rich dienophile, such as a strained alkene or alkyne (e.g., trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN)). nih.govnih.gov
The reaction proceeds through a transient bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) or pyridazine product. nih.gov The substituents on the tetrazine ring critically modulate the reaction kinetics. The electron-withdrawing chloro group increases the reactivity of the tetrazine by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), while the electron-donating ethoxy group provides a moderating effect. researchgate.net This electronic tuning is crucial for applications where specific reaction rates are required to achieve selective labeling in complex environments. nih.gov
Bioorthogonal Chemical Strategies and Tools
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The iEDDA reaction between tetrazines and strained alkenes is a cornerstone of this field, and this compound derivatives are instrumental in developing tools for these strategies. nih.govnih.gov
Design and Synthesis of Fluorogenic Tetrazine Probes
A significant advantage of using tetrazines in bioorthogonal chemistry is the ability to create fluorogenic probes. nih.govrsc.org In these probes, the tetrazine moiety is conjugated to a fluorophore in such a way that it quenches the fluorophore's emission. mdpi.comresearchgate.net This quenching can occur through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT).
Upon reaction of the tetrazine with its dienophile partner (e.g., a TCO-labeled biomolecule), the tetrazine's extended π-system is disrupted. researchgate.net This disruption eliminates the quenching effect, leading to a "turn-on" of fluorescence. This fluorogenic response provides a high signal-to-noise ratio, enabling imaging applications without the need for washing away unreacted probes. rsc.org The synthesis of these probes often leverages versatile intermediates like this compound, where the chloro group can be substituted with a linker attached to a fluorophore. The development of the ¹⁸F-labeled PET probe [¹⁸F]SiFA-OTz, which can be reacted with dienophiles, is a clear demonstration of this principle, combining bioorthogonal reactivity with a signaling component. rsc.org
Development of Chemical Tools for Cellular Labeling
The probes designed from tetrazine scaffolds are powerful tools for cellular labeling and imaging. biorxiv.orgnih.gov By attaching a tetrazine probe to a molecule that targets a specific cellular component, researchers can visualize biological structures and processes in living cells with high specificity.
The development of [¹⁸F]SiFA-OTz from a chloro-tetrazine precursor provides a clear path for creating tools for cellular and in vivo imaging. rsc.org This radiolabeled tetrazine can react quantitatively with a strained dienophile like trans-cyclooctenol. rsc.org In a pre-targeting strategy, a biomolecule (like an antibody) tagged with a dienophile is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the small, fast-clearing radiolabeled tetrazine is administered. It rapidly finds and reacts with the dienophile-tagged antibody, concentrating the radioactive signal at the target for high-contrast imaging while minimizing background radiation. nih.gov This demonstrates the successful application of a tool derived from the chloro-tetrazine chemical framework for advanced cellular-level targeting.
Applications in Live-Cell Imaging (chemical methodology focus)
The core chemical methodology enabling the use of tetrazines in live-cell imaging is the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction occurs between an electron-poor tetrazine and a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO). The reaction is exceptionally fast and proceeds with high selectivity within the complex biological environment of a living cell, without interfering with native biochemical processes.
In a typical live-cell imaging experiment, the methodology involves a two-step "tag-and-click" approach:
Tagging : A biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically, genetically, or synthetically labeled with a strained dienophile (like TCO).
Click Reaction : A tetrazine-fluorophore conjugate is introduced to the cells. The tetrazine, such as an analog of this compound, rapidly and specifically reacts ("clicks") with the dienophile-tagged biomolecule.
A key feature of this methodology is the "turn-on" fluorescence often observed. Many tetrazine-fluorophore conjugates are designed so that the tetrazine quenches the fluorophore's emission. Upon reaction with the dienophile, the tetrazine is consumed, its aromaticity is disrupted, and the quenching effect is eliminated, leading to a significant increase in the fluorescent signal. This provides a high signal-to-noise ratio, as fluorescence is only generated upon successful labeling. The substituents on the tetrazine ring, such as the chloro and ethoxy groups, are critical for tuning the reaction kinetics and stability of the molecule.
Chemical Approaches in Pretargeted Imaging (chemical methodology focus)
Pretargeted imaging is an advanced strategy, particularly in positron emission tomography (PET), that enhances the target-to-background signal ratio and reduces radiation exposure. nih.gov This multi-step method separates the targeting and imaging steps. nih.gov
The chemical methodology is centered on the tetrazine ligation:
A monoclonal antibody (mAb), engineered to target a specific biomarker (e.g., on a tumor cell), is conjugated with a highly reactive dienophile, such as trans-cyclooctene (TCO). This mAb-TCO conjugate is administered to the subject and allowed to accumulate at the target site and clear from circulation. nih.gov
In a subsequent step, a small-molecule tetrazine, labeled with a PET isotope like fluorine-18, is administered. nih.gov The 18F-labeled tetrazine rapidly circulates, and due to its small size, it quickly finds and reacts with the TCO-tagged antibody at the target site via the iEDDA reaction. nih.gov Unreacted tetrazine is rapidly cleared from the body. nih.gov
Research has focused on developing highly reactive and stable 18F-labeled tetrazines. An efficient method was developed for the synthesis of [¹⁸F]-SiFA-OTz, a derivative structurally related to this compound. rsc.org This method involves the preparation of 3-chloro-6-((4-(di-tert-butyl[¹⁸F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine. rsc.org The synthesis was achieved with a high radiochemical yield of 78 ± 5% in under 25 minutes. rsc.org This demonstrates the feasibility of producing chloro-substituted tetrazines for PET applications. rsc.org The resulting radiolabeled tetrazine can then quantitatively react with a dienophile like trans-cyclooctenol. rsc.org This approach paves the way for using chloro-tetrazine derivatives in clinical pretargeted PET imaging. nih.govrsc.org
| Parameter | Value | Source |
| Compound | [¹⁸F]SiFA-OTz | rsc.org |
| Synthesis Time | 25 min | rsc.org |
| Radiochemical Yield | 78 ± 5% | rsc.org |
| Reaction | Quantitative with trans-cyclooctenol | rsc.org |
Materials Science and Supramolecular Chemistry
The unique electronic and structural characteristics of the 1,2,4,5-tetrazine (B1199680) core make it a valuable component in the design of advanced materials.
High Energy Density Materials (HEDMs)
Derivatives of 1,2,4,5-tetrazine are a significant class of nitrogen-rich high energy density materials (HEDMs). chemicalbook.com Their high nitrogen content leads to a large positive enthalpy of formation, releasing substantial energy upon decomposition. Key properties that make tetrazine-based compounds suitable as HEDMs include high density, excellent thermal stability, and relative insensitivity to stimuli like friction, impact, and electrostatic discharge. chemicalbook.comchemicalbook.com While oxygen-poor tetrazines can result in the formation of high-enthalpy byproducts, preventing full energy release, they are of interest for applications as explosives, propellants, and pyrotechnics. chemicalbook.comnih.gov The field has seen the development of numerous tetrazine derivatives, including those functionalized with nitro, amino, and other energetic groups to optimize their performance. chemicalbook.com
Optoelectronic Materials (e.g., OLEDs, OFETs)
The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it an excellent building block for n-type organic semiconductors used in optoelectronic devices. A review of tetrazine derivatives highlights their growing application in electronic devices, luminescent elements, and photoelectric conversion systems. rsc.org The introduction of aryl, heteroaryl, or arylvinyl substituents at the 3 and 6 positions of the tetrazine ring allows for the tuning of the material's electronic and photophysical properties. rsc.org These modifications can influence the material's charge transport capabilities and light-emitting characteristics, making them suitable for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org Research has explored photosensitive oligomers and polymers based on units like 3,6-dithienyltetrazine for these applications. rsc.org
Building Blocks for Functional Polymers and Frameworks (e.g., MOFs)
The 1,2,4,5-tetrazine scaffold is an effective building block for creating functional polymers and metal-organic frameworks (MOFs). MOFs are porous crystalline materials constructed from metal nodes and organic linkers. mdpi.com The predictable coordination chemistry and rigid structure of tetrazine-based linkers allow for the design of frameworks with specific properties.
A notable example is the incorporation of a dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate linker into the highly stable UiO-66 zirconium MOF via postsynthetic exchange. rsc.org The resulting framework acts as a reversible, colorimetric sensor for nitrous gases. mdpi.comrsc.org The redox activity of the tetrazine unit, which can be reversibly oxidized and reduced, leads to a distinct color change from yellow to pink, enabling the optical detection of oxidizing agents. mdpi.comrsc.org This demonstrates the utility of tetrazine derivatives in creating advanced functional materials. rsc.org
| Framework | Linker | Application | Mechanism |
| UiO-66 (Zr-MOF) | Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | Optical sensor for oxidizing gases (e.g., NO₂) | Reversible redox reaction of the tetrazine unit causes a color change. |
Controlled Molecular Assembly and Nanostructures
The principles of supramolecular chemistry have been applied to tetrazine derivatives to control their assembly into well-defined nanostructures. nsf.gov While self-assembly is limited to thermodynamically favored structures, controlled assembly techniques can produce a wider range of architectures. nsf.gov
One study demonstrated the controlled assembly of a poly(ethylene glycol)bis-tetrazine (PEG-bisTz) polymer. nsf.gov By delivering picoliter-sized droplets of the polymer solution onto a surface, researchers could create zero-dimensional (0D) spherical cap nanostructures and one-dimensional (1D) lines. nsf.gov The final geometry of the assemblies was dictated by the initial droplet volume and solute concentration, driven by ultrafast evaporation. nsf.gov For instance, 250 aL droplets of a PEG-bisTz solution formed spherical caps (B75204) with a height of 73 nm and a base diameter of 860 nm. nsf.gov This method allows for the precise design of nanoscale features, showcasing the potential of tetrazine-functionalized molecules in creating complex, custom-designed materials. nsf.gov
Photoredox Catalysis
While direct, documented applications of this compound as a primary photoredox catalyst are not extensively reported in peer-reviewed literature, the broader class of s-tetrazine derivatives has demonstrated considerable potential in this domain. arrowheadforensics.comcrimesciencetechnology.com Photoredox catalysis utilizes visible light to initiate single-electron transfer events, thereby enabling a wide range of chemical transformations under mild conditions. nih.govub.edu The unique electronic properties of the tetrazine ring system, characterized by its electron-deficient nature, make it a compelling scaffold for designing novel organocatalysts. arrowheadforensics.com
Research into various s-tetrazine dyes has shown their capability to act as potent photoredox organocatalysts. arrowheadforensics.com These dyes can be synthesized with tunable photophysical and electrochemical properties, a critical aspect for effective catalysis. arrowheadforensics.com For instance, studies have demonstrated the use of s-tetrazine derivatives in oxidative C-S bond cleavage and the gram-scale synthesis of benzimidazoles. arrowheadforensics.comcrimesciencetechnology.com The mechanism typically involves the photoexcited tetrazine acting as an oxidant, initiating a radical cascade. arrowheadforensics.com
The presence of an ethoxy group (an electron-donating group) and a chloro group (an electron-withdrawing group) on the this compound molecule suggests that its electrochemical potential can be finely tuned. This balance of substituents could be advantageous in controlling the thermodynamics of electron transfer processes. Although the presence of electron-donating groups on the tetrazine ring can decrease reactivity in some contexts by raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO), it can also enhance solubility and stability. crimesciencetechnology.com
Further research is warranted to fully explore the capabilities of this compound in photoredox-mediated reactions. Its potential as a readily available and structurally modifiable catalyst presents an exciting avenue for the development of new synthetic methodologies.
Analytical and Forensic Chemistry Methodologies
One of the most prominent and well-established applications of this compound is in the field of forensic science, specifically in the development of latent fingerprints.
Role as a Fluorescent Staining Component in Latent Fingerprint Development (e.g., Lumicyano™)
Latent fingerprints, which are invisible to the naked eye, require enhancement techniques for visualization. researchgate.net Cyanoacrylate fuming is a standard method where ethyl cyanoacrylate monomer is heated, and the resulting fumes polymerize on the moisture and residues present in a fingerprint, forming a stable, white polymer (polycyanoacrylate). latentforensics.com To enhance the visibility of these developed prints, especially on multi-colored or reflective surfaces, fluorescent dyes are often applied in a subsequent step.
A significant advancement in this area is the development of one-step fluorescent cyanoacrylate fuming processes. nih.govabertay.ac.ukcumberlandcountypa.gov Lumicyano™, a commercially available product, is a prime example of this technology. arrowheadforensics.comnih.govlatentforensics.comabertay.ac.ukcumberlandcountypa.govpoltec.chrsc.orgnih.gov It is a two-component system consisting of a "Lumicyano Solution" (a cyanoacrylate-based solution) and a "Lumicyano Powder". latentforensics.compoltec.chrsc.org Protocol development documentation explicitly identifies the powdered component as this compound. rsc.org
When mixed and heated in a fuming chamber, the cyanoacrylate and the tetrazine derivative co-volatilize. arrowheadforensics.comlatentforensics.com The cyanoacrylate polymerizes on the fingerprint ridges, and the this compound is incorporated into the polymer matrix. abertay.ac.uk This results in the direct development of fluorescent fingerprints in a single step, saving time and improving the quality of the developed prints. nih.govabertay.ac.ukcumberlandcountypa.gov The developed prints exhibit strong fluorescence under specific light sources, providing high contrast and revealing fine ridge details. abertay.ac.uk This one-step process is compatible with various non-porous and semi-porous surfaces and is also compatible with subsequent DNA analysis. abertay.ac.ukcumberlandcountypa.gov
| Feature | Description |
| Product Name | Lumicyano™ |
| Components | Lumicyano Solution (Cyanoacrylate-based), Lumicyano Powder (this compound) poltec.chrsc.org |
| Process | One-step fluorescent cyanoacrylate fuming nih.govabertay.ac.ukcumberlandcountypa.gov |
| Mechanism | Co-polymerization of ethyl cyanoacrylate with the fluorescent tetrazine dye on latent print residues abertay.ac.uk |
| Outcome | Directly developed, fluorescent fingerprints abertay.ac.ukcumberlandcountypa.gov |
| Advantages | Time-saving, high sensitivity, enhanced ridge detail, compatibility with DNA analysis nih.govabertay.ac.ukcumberlandcountypa.gov |
Chemical Principles of Interaction with Latent Print Residues
The effectiveness of Lumicyano™ lies in the chemical interactions between its components and the complex mixture of substances that constitute a latent fingerprint. Latent print residue is primarily composed of water, amino acids, fatty acids, triglycerides, and salts. researchgate.net
The fundamental principle of cyanoacrylate fuming is the anionic polymerization of the ethyl cyanoacrylate monomer. This polymerization is initiated by nucleophilic components within the fingerprint residue, such as water and amino acids. The amines and hydroxyl groups present in amino acids are particularly effective initiators.
In the Lumicyano™ process, the this compound is physically entrapped within the growing polycyanoacrylate matrix. However, there is also the potential for covalent interaction. Tetrazines are known to undergo nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov The chloro substituent on the tetrazine ring is a leaving group that can be displaced by nucleophiles. It is plausible that some of the nucleophilic groups in the fingerprint residue (e.g., amino groups from amino acids) could react directly with the this compound, covalently bonding the fluorescent tag to the residue before or during polymerization.
Furthermore, tetrazines are known to participate in inverse electron-demand Diels-Alder (iEDDA) reactions with strained alkenes. While not the primary mechanism for fingerprint development, this reactivity highlights the electrophilic nature of the tetrazine ring, making it susceptible to reactions with electron-rich species that may be present in the fingerprint residue.
The intrinsic fluorescence of the tetrazine ether is crucial. crimesciencetechnology.comresearchgate.netnih.gov Once the fingerprint is developed, the incorporated this compound imparts strong luminescence to the polymerized ridges when excited with an appropriate light source, allowing for clear visualization and documentation.
| Interacting Component | Chemical Principle |
| Water, Amino Acids (in residue) | Initiate anionic polymerization of ethyl cyanoacrylate. |
| This compound | Becomes incorporated into the polycyanoacrylate matrix, providing fluorescence. abertay.ac.uk |
| Nucleophilic groups (e.g., amines in amino acids) | Potential for nucleophilic aromatic substitution with the chloro-tetrazine, forming a covalent bond. researchgate.netnih.gov |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes to Access Underexplored Derivatives
While established methods for tetrazine synthesis exist, the exploration of novel synthetic routes is crucial for accessing a wider array of derivatives with tailored properties. Current research focuses on developing more efficient and versatile methods to overcome the limitations of classical approaches like the Pinner synthesis, which is often restricted to aromatic tetrazines. nih.govnih.gov
Recent advancements include:
Metal-Catalyzed Syntheses: Lewis acid catalysts, such as those based on nickel and zinc, have shown promise in facilitating the one-pot synthesis of tetrazines from unactivated nitriles and hydrazine (B178648). nih.gov This approach has the potential to produce a diverse range of symmetric and asymmetric tetrazines, including those with functional groups suitable for further derivatization. nih.govnih.gov
Thiol-Promoted and Solid-Phase Synthesis: Metal-free approaches, such as thiol-promoted synthesis and solid-phase methods, offer greener and more efficient alternatives. acs.orgresearchgate.net Solid-phase synthesis, in particular, simplifies purification and allows for the creation of tetrazine libraries for high-throughput screening. acs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in tetrazine synthesis, aligning with the principles of green chemistry. ijrpr.com
Alternative Precursors: Researchers are exploring the use of various starting materials, including gem-difluoroalkenes, guanidine (B92328) derivatives, and arylaldehyde-derived arylsulfonylhydrazones, to access a broader scope of tetrazine derivatives. rsc.orgmdpi.comthieme.de
These innovative synthetic strategies will be instrumental in generating novel 3-Chloro-6-ethoxy-1,2,4,5-tetrazine derivatives with unique functionalities for various applications. tandfonline.comresearchgate.net
Expansion of Reactivity Profiles Beyond Current Applications
The reactivity of this compound is primarily centered around the inverse electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry. nih.govrsc.org However, exploring its reactivity with a broader range of reaction partners will unlock new chemical transformations and applications.
Future research directions include:
Exploring Reactions with Diverse Dienophiles: While strained alkenes are the most common dienophiles, investigating reactions with a wider variety of electron-rich partners, including alkynes and other activated species, could lead to novel molecular architectures. tandfonline.com
Nucleophilic Aromatic Substitution: The chloro and ethoxy groups on the tetrazine ring offer sites for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups to fine-tune the compound's electronic and steric properties.
Reactions with Organometallic Reagents: Computational studies have suggested that the reaction of tetrazines with polar organometallic reagents like methyllithium (B1224462) proceeds via a kinetically favored azaphilic addition, offering a unique pathway for functionalization. nih.gov
Photochemical and Electrochemical Reactions: Investigating the photochemical and electrochemical behavior of this compound could lead to applications in photoredox catalysis and the development of redox-switchable materials. nih.gov
By expanding the known reactivity of this tetrazine derivative, chemists can develop new tools for organic synthesis and materials science. researchgate.net
Integration into Advanced Functional Materials and Devices
The distinct electronic properties of the 1,2,4,5-tetrazine (B1199680) ring make it a promising building block for advanced functional materials. rsc.org The electron-deficient nature of the tetrazine core, combined with the potential for versatile functionalization, opens doors for its use in various devices. nih.gov
Potential applications include:
Organic Electronics: Tetrazine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells due to their electron-accepting capabilities. rsc.orgresearchgate.net
Luminescent Materials and Sensors: The inherent fluorescence of some tetrazine derivatives, and the ability to modulate this fluorescence through chemical reactions, makes them suitable for developing fluorogenic probes and sensors. rsc.orgacs.orgnih.gov The fluorescence can be "turned on" or "off" in response to specific analytes or stimuli. nih.govacs.org
Energy Storage: The nitrogen-rich tetrazine core suggests potential applications in high-energy-density materials. mdpi.comnih.govrsc.org
Responsive Materials: The reactivity of the tetrazine moiety can be harnessed to create "smart" materials that change their properties in response to external triggers, such as the introduction of a specific molecule. nih.gov
The integration of this compound into these advanced materials and devices is an active area of research with the potential for significant technological impact.
Interdisciplinary Research with Biological and Nanoscience Fields (chemical tools, not clinical)
The intersection of tetrazine chemistry with biology and nanoscience has already yielded powerful tools for research. The bioorthogonal nature of the iEDDA reaction allows for the specific labeling and tracking of biomolecules in complex biological environments. rsc.orgnih.gov
Future interdisciplinary applications include:
Chemical Biology Tools: this compound and its derivatives can be used to develop chemical probes for studying biological processes with high spatial and temporal resolution. acs.org This includes applications in live-cell imaging, protein labeling, and the development of "click-to-release" systems for controlled cargo delivery. acs.orgacs.org
Nanotechnology: Tetrazines can be incorporated into nanomaterials to create functional nanodevices. rsc.orgnih.gov For example, tetrazine-modified nanoparticles can be used for targeted imaging and triggered drug release. nih.gov The iEDDA reaction can serve as a trigger to alter the morphology and properties of these nanoparticles. nih.gov
Surface Modification: The ability of tetrazines to react selectively allows for the precise modification of surfaces, such as microelectrodes, for the development of biosensors and other diagnostic devices. nih.govacs.org
This interdisciplinary approach will continue to drive innovation, providing new methods to probe and manipulate biological systems at the molecular level. rsc.org
Advanced Computational Modeling for Rational Design and Prediction of Reactivity
Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of molecules like this compound. nih.govnih.gov Density Functional Theory (DFT) and other computational methods provide valuable insights into reactivity, reaction mechanisms, and electronic properties. nih.govnih.govenergetic-materials.org.cn
Key areas of computational research include:
Predicting Reactivity: Computational models can predict the reactivity of tetrazine derivatives in iEDDA reactions, helping to identify the most promising candidates for specific applications. rsc.orgnih.govnih.gov The distortion/interaction model, for instance, can explain unexpected reactivity trends. rsc.orgnih.gov
Rational Design of Derivatives: By calculating properties such as heats of formation and detonation velocities, computational methods can guide the design of new tetrazine-based materials with desired characteristics, such as enhanced thermal stability or energetic performance. nih.govenergetic-materials.org.cn
Elucidating Reaction Mechanisms: Computational studies can elucidate complex reaction pathways, such as the rearrangement of tetrazine intermediates, providing a deeper understanding of their chemical behavior. acs.org
Large-Scale Screening: Automated computational screening tools are being developed to assess the reactivity of large libraries of tetrazine derivatives, accelerating the discovery of new and improved bioorthogonal reagents. chemrxiv.org
These computational approaches enable a more rational and efficient design process for novel tetrazine-based compounds and materials.
Sustainable Synthesis and Green Chemistry Approaches for Tetrazine Production
The growing emphasis on sustainability in chemical manufacturing is driving the development of greener synthetic routes for tetrazines. ijrpr.com These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents, and improving energy efficiency.
Green chemistry strategies for tetrazine synthesis include:
Microwave-Assisted Synthesis: As mentioned earlier, microwave-assisted methods can significantly shorten reaction times and reduce energy consumption compared to conventional heating. ijrpr.com
Metal-Free Catalysis: The development of metal-free catalytic systems, such as those using thiols, avoids the use of potentially toxic and expensive heavy metals. acs.org
Aerobic Oxidation: Utilizing ambient air as an oxidant in the synthesis of tetrazines from gem-difluoroalkenes represents a significant step towards a more environmentally benign process. rsc.org
One-Pot Reactions: Designing synthetic routes that combine multiple steps into a single pot reduces the need for intermediate purification steps, minimizing solvent use and waste generation. nih.govgoogle.com
Use of Greener Solvents: Exploring the use of more environmentally friendly solvents or even solvent-free reaction conditions can further enhance the sustainability of tetrazine production.
By embracing the principles of green chemistry, the synthesis of this compound and its derivatives can be made more economical and environmentally responsible.
Interactive Data Table: Emerging Research Directions for this compound
| Research Area | Key Focus | Potential Impact |
| Novel Synthetic Routes | Development of efficient, versatile, and green synthesis methods. | Access to a wider range of functionalized tetrazine derivatives. |
| Expanded Reactivity | Exploration of reactions beyond iEDDA, including nucleophilic substitutions and organometallic reactions. | Discovery of new chemical transformations and applications. |
| Advanced Materials | Integration into organic electronics, luminescent materials, and energy storage devices. | Creation of next-generation functional materials and technologies. |
| Interdisciplinary Research | Use as chemical tools in biology and nanoscience for imaging, sensing, and targeted delivery. | Development of powerful new methods for studying and manipulating biological systems. |
| Computational Modeling | Rational design and prediction of reactivity using methods like DFT. | Accelerated discovery and optimization of tetrazine-based compounds. |
| Sustainable Synthesis | Application of green chemistry principles to tetrazine production. | More environmentally friendly and economical manufacturing processes. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are applicable for preparing 3-chloro-6-ethoxy-1,2,4,5-tetrazine?
- Methodology : The synthesis of asymmetrical tetrazines often involves nucleophilic aromatic substitution (SNAr) or metal-free protocols. For example, 3-bromo-tetrazines are synthesized via oxidative cyclization of hydrazine derivatives or direct bromination of precursor tetrazines . Adapting these methods, 3-chloro-6-ethoxy derivatives could be synthesized by substituting bromine with chlorine via SNAr using chloro sources (e.g., HCl/oxidant systems) under mild conditions.
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the ethoxy group. Monitor reaction progress via TLC or NMR to optimize yield .
Q. How is NMR spectroscopy utilized to confirm the structure and purity of 3-chloro-6-ethoxy-tetrazine?
- Methodology : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, in 3-(4-methoxyphenyl)-6-methyl-tetrazine derivatives, aromatic protons show distinct doublets (δ 8.10 and 7.03 ppm), while ethoxy/methyl groups exhibit characteristic singlets (δ 3.89 ppm) . For 3-chloro-6-ethoxy analogs, expect downfield shifts for chlorine-adjacent carbons and split signals for ethoxy protons due to restricted rotation.
- Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. What governs the regioselectivity of inverse electron-demand Diels-Alder (IEDDA) reactions involving 3-chloro-6-ethoxy-tetrazine?
- Mechanistic Insight : Unsymmetrical tetrazines exhibit regioselectivity dependent on electron-withdrawing substituents. For instance, 3-methylsulfinyl-6-methylthio-tetrazine reacts with electron-rich dienophiles at the more electron-deficient position . The chloro group (stronger electron-withdrawing effect than ethoxy) likely directs cycloaddition to the C-3 position.
- Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) and computational modeling (frontier molecular orbital analysis) to map regioselectivity trends .
Q. How do substituents influence the thermal stability of 3-chloro-6-ethoxy-tetrazine?
- Decomposition Kinetics : Mono-substituted tetrazines (e.g., 3-methyl- or 3-benzyl-tetrazines) decompose faster due to increased acidity at the methylene position . The ethoxy group may stabilize the tetrazine ring via electron donation, but chlorine’s electron-withdrawing effect could counteract this.
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. Apply Ozawa/Kissinger methods to calculate activation energy (Ea) and compare with analogs like 3-bromo-6-methyl-tetrazine .
Q. Can 3-chloro-6-ethoxy-tetrazine serve as a bioorthogonal probe in live-cell imaging?
- Application Strategy : Fluorogenic tetrazines (e.g., 3-methyl-6-phenyl-tetrazine) quench fluorescence until IEDDA with dienophiles (e.g., trans-cyclooctenes) releases the fluorophore . The chloro-ethoxy variant’s electron-deficient nature may enhance quenching efficiency.
- Validation : Synthesize a conjugate with a BODIPY or cyanine dye and measure fluorescence recovery kinetics in vitro .
Data Contradictions and Resolutions
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
